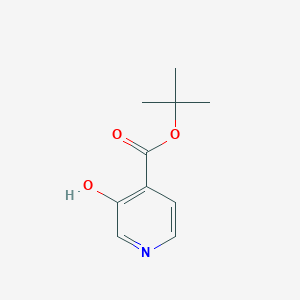

tert-Butyl 3-hydroxyisonicotinate

Description

tert-Butyl 3-hydroxyisonicotinate is a pyridine-derived ester compound characterized by a hydroxyl group at the 3-position of the isonicotinic acid backbone and a tert-butyl ester moiety. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals, particularly in reactions requiring selective hydroxyl group protection or functionalization .

Key structural features include:

- Hydroxyl group: Enables hydrogen bonding and participation in nucleophilic reactions.

- tert-Butyl ester: Provides steric hindrance, improving stability against hydrolysis under acidic or basic conditions.

Synthetic routes often involve silylation or alkylation of methyl 3-hydroxyisonicotinate. For example, tert-butyldimethylsilyl chloride (TBDMSCl) is used to protect the hydroxyl group, facilitating subsequent modifications .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

tert-butyl 3-hydroxypyridine-4-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h4-6,12H,1-3H3 |

InChI Key |

IWTRXBBNCVGTCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves transesterification reactions. For instance, methyl esters can be converted to tert-butyl esters using tert-butyl alcohol in the presence of a catalyst such as sodium tert-butoxide. This method is advantageous due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxyisonicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products

Oxidation: Formation of 3-oxoisonicotinic acid tert-butyl ester.

Reduction: Formation of 3-hydroxyisonicotinic acid tert-butyl alcohol.

Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-hydroxyisonicotinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxyisonicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active isonicotinic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Functional Insights :

- Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate : The ethoxy-oxoethoxy side chain increases molecular weight and may reduce solubility in polar solvents compared to this compound .

- High-similarity derivatives (0.95–0.96) : Likely share the tert-butyl ester core but differ in substituent positions or protecting groups, impacting bioavailability and synthetic utility .

Comparative Performance

Biological Activity

tert-Butyl 3-hydroxyisonicotinate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

- Chemical Formula : C₁₀H₁₃N₁O₃

- CAS Number : 122763-67-1

- Molecular Weight : 197.22 g/mol

Biological Activity Overview

This compound is structurally related to isonicotinic acid and exhibits various biological activities, including antibacterial, antifungal, and potential neuroprotective effects. Its activity can be attributed to its ability to modulate various biological pathways.

Key Biological Activities

-

Antibacterial Activity :

- Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives of isonicotinic acid have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria.

-

Antifungal Activity :

- Research indicates that this compound may also exhibit antifungal properties. Compounds with similar structures have been reported to inhibit fungal growth by disrupting cell wall synthesis.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems involved in cognitive function and neuroinflammation.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and fungal metabolism.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal growth | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial efficacy of various isonicotinic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. This study highlights its potential role in protecting neuronal cells from damage associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.